m-PEG13-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

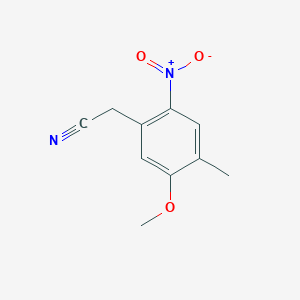

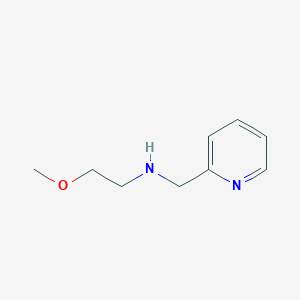

M-PEG13-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This reaction is commonly used in the synthesis of this compound .Molecular Structure Analysis

The molecular formula of this compound is C28H56O15 . It has a molecular weight of 632.7 .Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This reaction is a key step in the use of this compound as a linker in various applications .Physical And Chemical Properties Analysis

This compound has a molecular weight of 632.7 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .Mechanism of Action

Target of Action

The primary target of m-PEG13-acid is primary amine groups . These groups are found in various biomolecules, making them a broad target for the compound.

Mode of Action

This compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond, allowing the compound to attach to its target .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators like EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests it may be more effective in such environments .

Advantages and Limitations for Lab Experiments

The advantages of using m-PEG13-acid in lab experiments include its ability to modify the surface properties of nanoparticles and biomolecules, increasing their stability and biocompatibility. However, the limitations of this compound include its cost and the complexity of the synthesis method.

Future Directions

There are several future directions for the use of m-PEG13-acid in biomedical research. These include the development of new synthesis methods that are more cost-effective and efficient, the exploration of new applications for this compound in drug delivery and diagnostic applications, and the investigation of the long-term effects of this compound on cells and tissues.

Conclusion:

In conclusion, this compound is a valuable tool for use in biomedical research due to its ability to modify the surface properties of nanoparticles, proteins, and other biomolecules. The synthesis method is complex, but the benefits of using this compound outweigh its limitations. Further research is needed to explore the full potential of this compound in drug delivery and diagnostic applications.

Synthesis Methods

The synthesis of m-PEG13-acid is a multi-step process that involves the reaction of polyethylene glycol (PEG) with succinic anhydride, followed by the addition of 3-mercaptopropionic acid. The resulting product is purified using column chromatography to obtain a high yield of this compound.

Scientific Research Applications

M-PEG13-acid is widely used in the field of biomedical research for its ability to modify the surface properties of nanoparticles, proteins, and other biomolecules. This modification allows for increased stability, solubility, and biocompatibility of these molecules, making them more suitable for use in drug delivery and diagnostic applications.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction is a key biochemical property of this compound, allowing it to interact with various biomolecules, including enzymes and proteins, that contain primary amine groups .

Cellular Effects

Peg linkers like this compound are often used in drug delivery systems due to their ability to increase solubility and stability of therapeutic agents . Therefore, this compound could potentially influence various cellular processes depending on the specific biomolecules it is conjugated with.

Molecular Mechanism

The molecular mechanism of this compound primarily involves the formation of a stable amide bond with primary amine groups present in biomolecules . This reaction is facilitated by activators such as EDC or HATU . The resulting amide bond is stable, allowing the conjugated biomolecule to retain its activity while benefiting from the increased solubility provided by the PEG linker .

Temporal Effects in Laboratory Settings

Peg linkers are generally known for their ability to enhance the stability of conjugated biomolecules .

Metabolic Pathways

As a PEG linker, this compound is primarily used to facilitate the delivery of therapeutic agents rather than being metabolized itself .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would likely depend on the specific biomolecule it is conjugated with. The hydrophilic nature of this compound could potentially influence its distribution by enhancing the solubility of the conjugated biomolecule .

Subcellular Localization

The subcellular localization of this compound would likely depend on the specific biomolecule it is conjugated with. As a PEG linker, this compound itself does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles .

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVDBLIIIQXET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

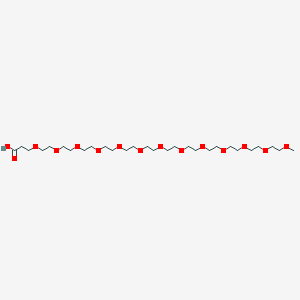

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B3022366.png)